molecular formula C13H15NO B086353 5-Butyl-3-phenyl-1,2-oxazole CAS No. 1017-10-3

5-Butyl-3-phenyl-1,2-oxazole

Cat. No. B086353
CAS RN: 1017-10-3
M. Wt: 201.26 g/mol
InChI Key: GRPJGWORVDJSRE-UHFFFAOYSA-N
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Description

5-Butyl-3-phenyl-1,2-oxazole (BPO) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BPO is a derivative of oxazole, a five-membered aromatic heterocycle that contains one oxygen and one nitrogen atom. The compound is known for its unique structural features and has been studied extensively for its biological and pharmacological properties.

Mechanism of Action

The mechanism of action of 5-Butyl-3-phenyl-1,2-oxazole is not well understood, but it is believed to involve the interaction of the compound with specific cellular targets. This compound has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, by inhibiting the activity of COX-2 and LOX. This compound has also been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.

Advantages and Limitations for Lab Experiments

5-Butyl-3-phenyl-1,2-oxazole has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize using standard organic chemistry techniques, and it exhibits a wide range of biological and pharmacological activities. However, this compound also has several limitations. The compound is relatively unstable and can degrade over time, making it difficult to work with in certain experimental settings. Additionally, this compound has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.

Future Directions

There are several future directions for research on 5-Butyl-3-phenyl-1,2-oxazole. One area of interest is the development of new synthetic methods for the compound that are more efficient and scalable. Another area of interest is the investigation of this compound's potential as a fluorescent probe for detecting metal ions. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential applications in treating inflammatory and cancerous diseases. Finally, more studies are needed to investigate the pharmacokinetic properties of this compound and its potential for use in drug development.

Synthesis Methods

5-Butyl-3-phenyl-1,2-oxazole can be synthesized through various methods, including the Hantzsch reaction, the Gewald reaction, and the Knorr reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or a primary amine in the presence of a catalyst. The Gewald reaction involves the condensation of a ketone, a thiocarbonyl compound, and a primary amine. The Knorr reaction involves the cyclization of a β-ketoamide with a primary amine in the presence of an acid catalyst.

Scientific Research Applications

5-Butyl-3-phenyl-1,2-oxazole has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to exhibit a wide range of biological and pharmacological activities, including anti-inflammatory, anticancer, antifungal, and antibacterial properties. This compound has also been investigated for its potential as a fluorescent probe for detecting metal ions and as a ligand for metal complexes.

properties

CAS RN

1017-10-3

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

5-butyl-3-phenyl-1,2-oxazole

InChI

InChI=1S/C13H15NO/c1-2-3-9-12-10-13(14-15-12)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3

InChI Key

GRPJGWORVDJSRE-UHFFFAOYSA-N

SMILES

CCCCC1=CC(=NO1)C2=CC=CC=C2

Canonical SMILES

CCCCC1=CC(=NO1)C2=CC=CC=C2

synonyms

5-Butyl-3-phenylisoxazole

Origin of Product

United States

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